In-Depth Technical Guide: Physicochemical Profiling and Applications of 5-Bromo-4-chlorothiophene-2-sulfonamide
In-Depth Technical Guide: Physicochemical Profiling and Applications of 5-Bromo-4-chlorothiophene-2-sulfonamide
Executive Summary
In the landscape of rational drug design, halogenated thiophene sulfonamides serve as highly privileged scaffolds. 5-Bromo-4-chlorothiophene-2-sulfonamide (CAS 77893-75-5) is a critical building block and active pharmacophore primarily utilized in the development of Carbonic Anhydrase Inhibitors (CAIs)[1]. As a Senior Application Scientist, understanding the precise physicochemical parameters of this molecule—specifically its molecular weight of 276.56 g/mol —is paramount. This molecular weight dictates stoichiometric precision during synthetic scaling, defines the isotopic envelope for mass spectrometry validation, and directly influences the molecule's pharmacokinetic profile (lipophilicity and target penetration).
This whitepaper provides a comprehensive, self-validating framework covering the structural dynamics, mechanistic applications, and step-by-step synthetic validation of this vital compound.
Physicochemical Properties & Molecular Weight Dynamics
The molecular weight of 5-Bromo-4-chlorothiophene-2-sulfonamide is mathematically derived from its formula (C₄H₃BrClNO₂S₂), yielding an average mass of 276.56 g/mol [2]. However, in analytical chemistry, relying solely on the average molecular weight is insufficient. The presence of both Bromine and Chlorine introduces a complex isotopic signature that must be understood for accurate LC-MS validation.
Quantitative Data: Structural & Isotopic Profiling
Table 1: Core Physicochemical Properties
| Parameter | Value | Pharmacological Relevance |
|---|---|---|
| CAS Registry Number | 77893-75-5 | Unique identifier for regulatory compliance[2]. |
| Molecular Formula | C₄H₃BrClNO₂S₂ | Defines atom economy in synthetic pathways. |
| Average Molecular Weight | 276.56 g/mol | Crucial for molarity and stoichiometric calculations. |
| Monoisotopic Mass | 274.848 g/mol | Target mass for high-resolution mass spectrometry (HRMS). |
| Hydrogen Bond Donors | 1 (-NH₂ group) | Facilitates coordination with target enzyme active sites. |
| Hydrogen Bond Acceptors | 4 (O₂, N, S) | Enhances aqueous solubility and protein binding. |
Table 2: Exact Mass Isotopic Distribution (ESI Negative Mode)
| Isotope Combination | Expected m/z[M-H]⁻ | Relative Abundance | Diagnostic Value |
|---|---|---|---|
| ⁷⁹Br, ³⁵Cl (M) | 273.84 | ~75% | Confirms base monoisotopic structure. |
| ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl (M+2) | 275.84 | 100% (Base Peak) | Primary target for Single Ion Monitoring (SIM). |
| ⁸¹Br, ³⁷Cl (M+4) | 277.84 | ~25% | Validates the presence of both heavy halogens. |
Mechanistic Role in Drug Design: Carbonic Anhydrase Inhibition
Thiophene-2-sulfonamides are classic, highly potent inhibitors of Carbonic Anhydrase (CA) isoenzymes, which are targeted for the treatment of glaucoma (reducing intraocular pressure), edema, and certain tumors[1].
The Causality of the Scaffold: The primary sulfonamide group (-SO₂NH₂) acts as a highly specific Zinc-Binding Group (ZBG)[3]. When the molecule enters the CA active site, the sulfonamide coordinates with the catalytic Zn²⁺ ion. Why the halogens? The electron-withdrawing nature of the Bromine (C5) and Chlorine (C4) atoms serves a dual purpose. First, they increase the lipophilicity of the molecule, allowing it to penetrate ocular tissues effectively[1]. Second, they exert an inductive effect that lowers the pKa of the sulfonamide group. This ensures that at physiological pH, a significant fraction of the drug exists as the active sulfonamide anion, which displaces the catalytic water molecule at the zinc active site, thereby halting the hydration of CO₂[3].
Figure 1: Mechanism of Carbonic Anhydrase inhibition by thiophene-2-sulfonamides.
Experimental Workflows: Synthesis & Self-Validating Protocols
To utilize 5-Bromo-4-chlorothiophene-2-sulfonamide effectively, one must understand its synthetic origin. The compound is typically synthesized via the amidation of its sulfonyl chloride precursor[4].
Figure 2: Synthesis workflow of 5-Bromo-4-chlorothiophene-2-sulfonamide.
Protocol 1: Amidation of the Sulfonyl Chloride
Objective: Convert 5-bromo-4-chlorothiophene-2-sulfonyl chloride to the target sulfonamide with >98% purity.
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Preparation: Dissolve 10.0 g of 5-bromo-4-chlorothiophene-2-sulfonyl chloride (CAS 1307307-49-8)[4] in 50 mL of anhydrous Tetrahydrofuran (THF).
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Causality: THF is selected because it solubilizes the highly lipophilic halogenated thiophene while remaining miscible with aqueous ammonia, preventing localized high-concentration zones that lead to sulfonic acid hydrolysis byproducts.
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Amidation: Cool the reaction vessel to 0–5 °C using an ice bath. Add 25 mL of concentrated aqueous ammonium hydroxide (NH₄OH) dropwise over 30 minutes.
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Causality: The low temperature suppresses the exothermic degradation of the sulfonyl chloride, ensuring the nucleophilic acyl substitution strongly favors the formation of the sulfonamide.
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In-Process Control (IPC): Stir for 2 hours. Spot the mixture on a TLC plate (Hexane:EtOAc 7:3). The disappearance of the high-Rf sulfonyl chloride spot validates reaction completion.
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Isolation via pH Control: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 50 mL of distilled water and cool to 0 °C. Carefully acidify the mixture to exactly pH 3.0 using 1M HCl.
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Self-Validation Logic: The sulfonamide group has a weakly acidic proton (pKa ~8.5). Acidifying to pH 3.0 ensures complete protonation of the nitrogen. This renders the molecule entirely neutral and highly insoluble in water, triggering rapid precipitation and preventing product loss in the filtrate.
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Filtration: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the 276.56 g/mol product.
Analytical Validation (LC-MS)
To guarantee the integrity of the synthesized or procured 77893-75-5 compound, a self-validating analytical method must be employed.
Protocol 2: Mass Spectrometry Validation
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Sample Prep: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Ionization: Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-) .
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Causality: Sulfonamides readily lose a proton to form a stable [M-H]⁻ anion. Negative mode significantly enhances the signal-to-noise ratio compared to positive mode, providing a cleaner spectrum.
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Data Interpretation: Extract the chromatogram for m/z 273 to 279.
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Self-Validation Logic: You must observe the distinct 3-peak isotopic envelope at 273.84, 275.84, and 277.84 in a ~75:100:25 ratio (as detailed in Table 2). The presence of this exact ratio acts as an internal self-validation of the molecular formula, confirming the successful incorporation of both the bromine and chlorine atoms without requiring parallel elemental analysis.
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References
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Search CAS 77893-75-5 - 001CHEMICAL Source: 001chemical.com URL:[Link]
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5-bromo-4-chlorothiophene-2-sulfonyl chloride — Chemical Substance Information Source: nextsds.com URL:[Link]
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New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors Source: Journal of Medicinal Chemistry (Prugh et al., 1991) URL:[Link]
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Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action Source: ACS Publications URL:[Link]
Sources
- 1. Sci-Hub. New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides / Journal of Medicinal Chemistry, 1991 [sci-hub.box]
- 2. 001chemical.com [001chemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nextsds.com [nextsds.com]
